molecular formula C24H21N3O2 B4108952 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-phenylethyl)benzamide

4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-phenylethyl)benzamide

Cat. No.: B4108952
M. Wt: 383.4 g/mol
InChI Key: MKAPOIUIVXJHFP-UHFFFAOYSA-N
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Description

4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-phenylethyl)benzamide typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced through the reaction of the phthalazinone derivative with benzoyl chloride in the presence of a base like triethylamine.

    N-Alkylation: The final step involves the N-alkylation of the benzamide derivative with 1-phenylethyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in therapeutic effects.

    Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide: Lacks the N-(1-phenylethyl) group.

    4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-methylbenzamide: Contains a methyl group instead of the N-(1-phenylethyl) group.

Uniqueness

4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-phenylethyl)benzamide is unique due to the presence of the N-(1-phenylethyl) group, which may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

4-(3-methyl-4-oxophthalazin-1-yl)-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16(17-8-4-3-5-9-17)25-23(28)19-14-12-18(13-15-19)22-20-10-6-7-11-21(20)24(29)27(2)26-22/h3-16H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAPOIUIVXJHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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